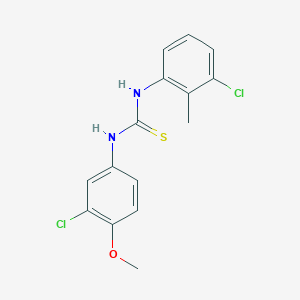
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as CMPTU, is a compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea induces apoptosis in cancer cells by activating the p53 pathway. Another proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the activity of various enzymes, including proteasome, topoisomerase, and tyrosine kinase. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit tumor growth and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its wide range of biological activities. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for studying various biological processes.
However, one limitation of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its relatively low solubility in water. This can make it difficult to dissolve N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in aqueous solutions, which may limit its use in certain experiments. Furthermore, the synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of interest is the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could increase its availability for research purposes. Another area of interest is the identification of the molecular targets of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could provide insight into its mechanism of action and potential therapeutic applications.
Furthermore, studies could be conducted to investigate the potential of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, more studies could be conducted to investigate the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could inform its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is a promising compound that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process, and various modifications to the synthesis method have been reported in the literature. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications, and future research could provide valuable insights into its mechanism of action and potential use as a therapeutic agent.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with 3-chloro-2-methylbenzoyl isothiocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied, and various modifications to the synthesis method have been reported in the literature.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most extensively studied applications of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is its potential as an antitumor agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
In addition to its antitumor properties, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to exhibit anti-inflammatory and antiviral activities. Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit potent antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-11(16)4-3-5-13(9)19-15(21)18-10-6-7-14(20-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBJUQIHRQGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

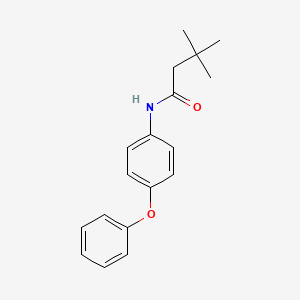
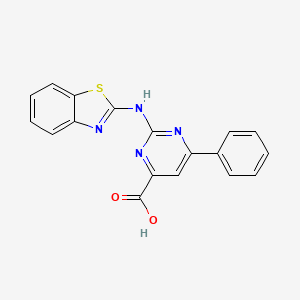
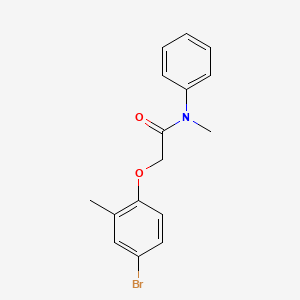
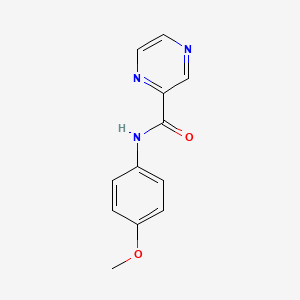
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
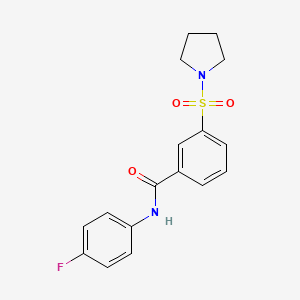
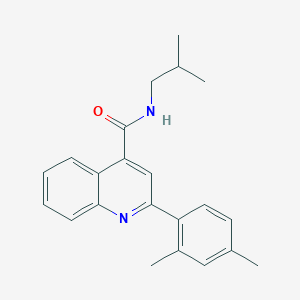
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
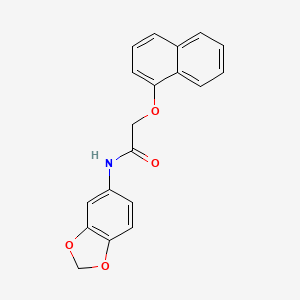
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
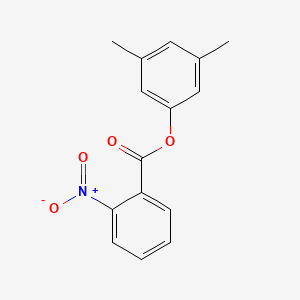
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)